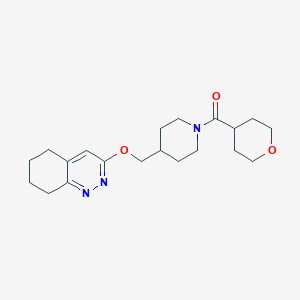
(Tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound. It is composed of various functional groups such as pyran, piperidine, and tetrahydrocinnoline, which are frequently studied in medicinal and synthetic chemistry for their unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block in organic synthesis.
Biology: Potentially used in biochemical research for its unique structural properties.
Medicine: Exploring its pharmacological properties could lead to the development of new drugs.
Industry: Used in the creation of novel materials or as an intermediate in chemical manufacturing.
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
Synthesis of (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:
A standard synthetic route may involve multiple steps including the preparation of intermediates, which are then combined under controlled conditions.
Typical conditions could include the use of catalysts, solvents, and specific temperature settings to facilitate the reactions.
Industrial production methods:
Industrial production would involve optimizing the reaction conditions for maximum yield and purity, often incorporating continuous flow techniques and automation.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: It can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide.
Reduction: It might be reduced using agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions under specific conditions, like nucleophilic substitution.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate in aqueous medium.
Reducing agents: Lithium aluminum hydride in anhydrous ether.
Conditions: These reactions often require specific solvents and temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major products:
These reactions can yield various derivatives depending on the starting material and reaction conditions.
Wirkmechanismus
The mechanism by which the compound exerts its effects:
It interacts with specific molecular targets, likely due to its complex structure.
Molecular targets and pathways involved:
Detailed studies are necessary, but it could interact with enzymes or receptors in biological systems, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-((tert-Butyldimethylsilyloxy)methyl)piperidine
5,6,7,8-Tetrahydrocinnoline
Pyran derivatives
The uniqueness lies in its combined structural elements and the specific reactivity it brings to synthetic and medicinal chemistry.
There you have it—a deep dive into this fascinating compound. Feels good to stretch the brain muscles, doesn't it?
Eigenschaften
IUPAC Name |
oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJSOZUBYMYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
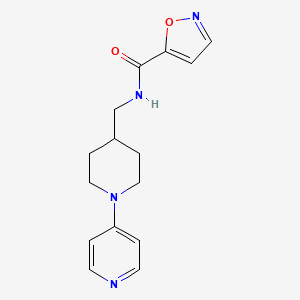
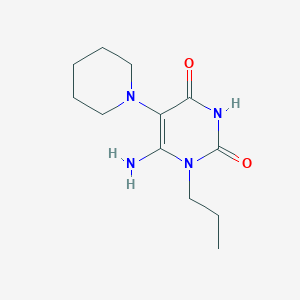
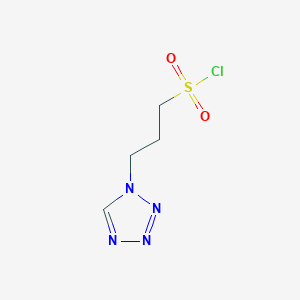

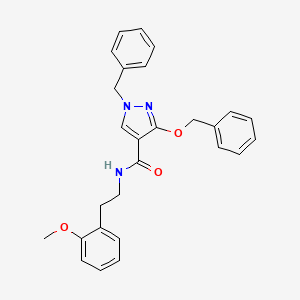
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
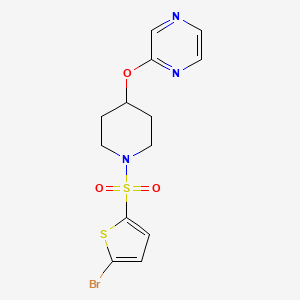
![2-(4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462437.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
![1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B2462439.png)
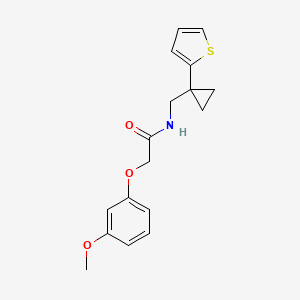
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
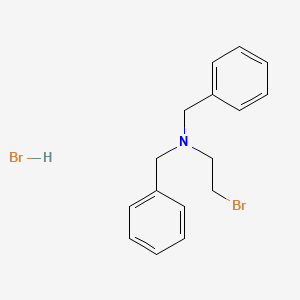
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
